molecular formula C6H12Cl2N4 B2969371 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride CAS No. 2095409-71-3

3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride

Cat. No. B2969371
CAS RN: 2095409-71-3
M. Wt: 211.09
InChI Key: FZIPXSDDUOFUMA-UHFFFAOYSA-N
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Description

The compound “3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride” is a chemical compound with a molecular weight of 210.11 . It is stored at 4°C and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H11N3.2ClH/c1-10-3-2-7(9-10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at 4°C . It has a molecular weight of 210.11 .

Scientific Research Applications

Novel Triazole Derivatives

Triazole derivatives, including compounds similar to 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride, have been extensively studied for their broad range of biological activities. These compounds are significant for the development of new drugs, with research highlighting their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Triazoles' versatility in structural variations allows for the exploration of new chemical entities and pharmaceuticals aimed at addressing emerging health challenges, such as antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).

Synthetic Routes for Triazoles

The importance of 1,2,3-triazoles in drug discovery is underscored by their stability and significant role in hydrogen bonding, making them key scaffolds in pharmaceutical chemistry. The azide-alkyne cycloaddition, facilitated by copper(I) catalysis, is a cornerstone in the synthesis of 1,4-disubstituted 1,2,3-triazoles, a reaction pivotal for constructing biologically active compounds. This eco-friendly and efficient synthetic route has propelled the exploration of 1,2,3-triazoles for therapeutic applications, highlighting the continuous need for innovative approaches to develop new biologically active triazoles (Kaushik et al., 2019).

Triazole Antifungals

The role of triazole derivatives extends into antifungal therapies, where compounds such as fluconazole, itraconazole, voriconazole, and posaconazole have been crucial in treating serious fungal infections. These antifungals demonstrate the therapeutic versatility of triazole compounds, offering effective treatment options against candidiasis, aspergillosis, and other fungal diseases. The ongoing development of triazole antifungals continues to address the challenge of drug resistance, underscoring the importance of triazole derivatives in clinical medicine (Zonios & Bennett, 2008).

Antibacterial and Antifungal Agents

Recent advances in azole derivatives highlight their potency as antibacterial and antifungal agents, with triazole and imidazole scaffolds being particularly significant. These compounds have been effective against a range of bacterial and fungal pathogens, including E. coli and C. albicans. The structure-activity relationship studies of azole derivatives provide valuable insights for synthesizing novel compounds with enhanced biological activities, addressing the urgent need for new antimicrobial agents (Emami et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-4-8-6(10-9-4)5-2-7-3-5;;/h5,7H,2-3H2,1H3,(H,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIPXSDDUOFUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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